molecular formula C12H10F3N5O3S B2905461 2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide CAS No. 802958-07-2

2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide

Cat. No. B2905461
CAS RN: 802958-07-2
M. Wt: 361.3
InChI Key: DVTFQGUZPDPUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or difficulties encountered during the synthesis .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry, and any notable structural features. It might also include information obtained from spectroscopic techniques such as NMR or IR .


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Agrochemical Research

The trifluoromethyl group in the compound suggests its potential use in agrochemical research. Compounds with this group have been widely used in the protection of crops from pests . The unique physicochemical properties of the fluorine atom combined with the characteristics of the triazole moiety could lead to the development of novel pesticides or herbicides.

Pharmaceutical Development

The presence of the trifluoromethyl group is also significant in pharmaceuticals. Several FDA-approved drugs contain this moiety due to its impact on the biological activity and physical properties of compounds . This compound could serve as a precursor or intermediate in the synthesis of new drug molecules.

Organic Synthesis

In organic chemistry, the compound’s functional groups, such as the trifluoromethyl and triazole, are valuable for various synthesis reactions. They can be used to create new chemical entities with potential applications in medicine and materials science .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, this compound could also be used in the development of veterinary products. The trifluoromethyl group has been included in veterinary drugs, indicating the potential for this compound to be used in animal health .

Mechanism of Action

If the compound is a drug or a pesticide, this would involve a discussion of how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, new applications, or new derivatives of the compound .

properties

IUPAC Name

2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N5O3S/c1-19-10(12(13,14)15)17-18-11(19)24-6-9(21)16-7-4-2-3-5-8(7)20(22)23/h2-5H,6H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTFQGUZPDPUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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